N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNXHECJHFQUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682451 | |
| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-55-5 | |
| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, explore its synthesis through established and logical chemical pathways, and illuminate its critical role as an intermediate in the development of therapeutic agents. This document is intended to be a practical resource, offering not just data, but also the scientific reasoning behind the methodologies presented.
Core Properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a sulfonamide derivative of 2-aminopyrimidine. The presence of the electron-withdrawing bromine atom and the methanesulfonyl group significantly influences the electronic properties of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1242336-55-5 | [1] |
| Molecular Formula | C₅H₆BrN₃O₂S | [1] |
| Molecular Weight | 252.09 g/mol | [1] |
| Predicted Boiling Point | 408.2 ± 37.0 °C | [ChemicalBook] |
| Predicted Density | 1.901 ± 0.06 g/cm³ | [ChemicalBook] |
| Predicted pKa | 3.87 ± 0.10 | [ChemicalBook] |
Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a multi-step process that begins with the commercially available 2-aminopyrimidine. The following protocol is a well-established and efficient route.
Step 1: Bromination of 2-Aminopyrimidine
The initial step involves the regioselective bromination of 2-aminopyrimidine at the 5-position. This is a classic electrophilic aromatic substitution reaction on an activated heterocyclic ring.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.[2]
-
Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.[2] The use of NBS is preferred over elemental bromine for better selectivity and milder reaction conditions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Wash the residue with water to remove any succinimide byproduct. The crude 2-amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.[2]
Step 2: Sulfonylation of 2-Amino-5-bromopyrimidine
The final step is the formation of the sulfonamide linkage by reacting the amino group of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfonyl group.
Experimental Protocol: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend 2-amino-5-bromopyrimidine (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or pyridine.[3]
-
Base Addition: Cool the suspension in an ice bath and add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) to act as a proton scavenger.[3]
-
Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Spectroscopic Characterization
The structural elucidation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is confirmed through various spectroscopic techniques. While experimental data is not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group (around 3.0-3.5 ppm). The two pyrimidine protons will appear as singlets in the aromatic region (typically 8.0-9.0 ppm). A broad singlet corresponding to the sulfonamide N-H proton may also be observed, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the sulfonyl group (around 40 ppm). The pyrimidine ring will exhibit four distinct signals for its carbon atoms, with their chemical shifts influenced by the bromine and sulfonamide substituents.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching of the sulfonamide will appear as a band in the region of 3300-3200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (252.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Role in Drug Discovery and Medicinal Chemistry
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a valuable building block in drug discovery due to the presence of multiple reactive sites that allow for diverse chemical modifications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]
Key Intermediate in the Synthesis of Macitentan
A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][5] In the synthesis of macitentan and its analogs, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core serves as a key fragment that is incorporated into the final drug structure. The pyrimidine ring and the sulfonamide group are crucial for the molecule's interaction with its biological target.
Potential for Library Synthesis
The bromine atom on the pyrimidine ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 5-position, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs. The sulfonamide nitrogen can also be further alkylated or arylated to explore the structure-activity relationships of novel compounds.
Safety and Handling
As with any chemical reagent, N-(5-Bromopyrimidin-2-yl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a fundamentally important building block in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple functional groups for further derivatization make it an invaluable tool for the design and synthesis of novel therapeutic agents. Its crucial role in the synthesis of the approved drug macitentan underscores its significance in the development of life-saving medicines. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this versatile compound in their drug discovery endeavors.
References
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- BenchChem. (2025). Biological activity of methanesulfonamide derivatives.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
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Ozeki, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]
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Asif, M. (2022). Biological activities of sulfonamides. ResearchGate. [Link]
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Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
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Wang, X., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3345. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1242336-55-5
Section 1: Introduction and Core Compound Profile
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a halogenated pyrimidine derivative featuring a methanesulfonamide functional group. This compound has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its structural architecture, combining a reactive brominated pyrimidine ring with a sulfonamide moiety, makes it a key intermediate for the synthesis of complex molecular scaffolds with diverse therapeutic potential. The pyrimidine core is a well-established "privileged structure" in pharmacology, while the sulfonamide group is a classic pharmacophore known for a wide array of biological activities.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for professionals in pharmaceutical research and development.
Chemical Identity and Structure
The molecule consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a methanesulfonamide group at the 2-position.
Caption: Chemical Structure of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for designing synthetic protocols, formulation studies, and analytical methods.
| Property | Value | Source |
| CAS Number | 1242336-55-5 | [2][3] |
| Molecular Formula | C₅H₆BrN₃O₂S | [2][4] |
| Molecular Weight | 252.09 g/mol | [2][4] |
| Boiling Point | 408.2 ± 37.0 °C (Predicted) | [4] |
| Density | 1.901 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Solid (Typical) | |
| MDL Number | MFCD16660319 | [2] |
Section 2: Synthesis and Reaction Pathway
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a two-step process, beginning with the bromination of a pyrimidine precursor followed by the introduction of the methanesulfonamide group. The efficiency and purity of the final product are highly dependent on the careful execution of each step.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the final product involves two key transformations: electrophilic bromination and nucleophilic substitution/acylation.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
The critical intermediate, 2-Amino-5-bromopyrimidine, is prepared by the direct bromination of 2-aminopyrimidine. The choice of brominating agent and reaction conditions is pivotal to achieving high yield and minimizing side products.
Causality Behind Experimental Choices:
-
Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred.[5] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps prevent over-bromination and improves selectivity.
-
Solvent: Acetonitrile is an excellent choice as it readily dissolves 2-aminopyrimidine and NBS, providing a homogeneous reaction medium.[5]
-
Temperature: The reaction is typically initiated at ice-cold temperatures and allowed to warm to room temperature.[5] This initial cooling helps to moderate the exothermic reaction and control the reaction rate, further enhancing selectivity for mono-bromination at the electron-rich 5-position.
-
Work-up: The reaction is quenched with water to precipitate the product and dissolve any succinimide byproduct. This straightforward work-up simplifies purification.
Protocol 2.2.1: Preparation of 2-Amino-5-bromopyrimidine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).
-
Dissolution: Add acetonitrile to the flask to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark to prevent light-induced radical side reactions.[5]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Add deionized water to the residue and stir. The product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry in vacuo to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid.[5][6]
Step 2: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
This step involves the formation of the sulfonamide bond by reacting the amino group of the intermediate with a methanesulfonylating agent.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Methanesulfonyl chloride (MsCl) is the most common and cost-effective reagent for this transformation.[7] Methanesulfonic anhydride is an alternative that avoids the formation of chloride byproducts.[7]
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it unreactive. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents dissolve the reactants but do not participate in the reaction.
-
Temperature: The reaction is typically run at 0 °C to control the reactivity of the highly electrophilic methanesulfonyl chloride and minimize potential side reactions.
Protocol 2.3.1: Methanesulfonylation of 2-Amino-5-bromopyrimidine
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-bromopyrimidine (1.0 eq).
-
Dissolution: Add anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5-2.0 eq). Stir until the solid is fully dissolved or suspended.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS for completion.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Section 3: Applications in Drug Discovery
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is not typically an end-product but rather a strategic intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective modifications.
Role as a Key Building Block
The compound's structure is pre-validated as a component of biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The sulfonamide moiety can participate in further reactions or act as a critical hydrogen bond donor/acceptor, influencing the molecule's binding affinity and pharmacokinetic properties.
A prominent example of its application is in the synthesis of endothelin receptor antagonists. The 5-bromo-2-pyrimidinyl motif is a key component of Macitentan, a drug used to treat pulmonary arterial hypertension.[8][9] In the synthesis of Macitentan and related analogues, a precursor alcohol is deprotonated and reacts with a 2-chloro-5-bromopyrimidine or a related activated pyrimidine to form an ether linkage.[10][11][12] The presence of the sulfonamide group on related building blocks is crucial for receptor binding and overall efficacy.
Caption: Logical role of the pyrimidine scaffold in API synthesis.
Inferred Biological Significance
While this specific intermediate is not expected to have potent biological activity itself, its constituent parts are strongly associated with various pharmacological effects:
-
Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in diuretics, anticonvulsants, anti-inflammatory drugs, and a vast range of antimicrobial agents.[1]
-
Bromopyrimidines: Halogenated pyrimidines are frequently used to enhance binding affinity through halogen bonding or as sites for metabolic modification. They are integral to many kinase inhibitors and other targeted therapies.[13] The combination of these two motifs in a single, readily modifiable molecule makes it a high-value starting point for library synthesis and lead optimization campaigns in drug discovery.[14][15]
Section 4: Safety, Handling, and Storage
4.1 Hazard Profile (Inferred)
-
Toxicity: Based on related structures, the compound should be handled as acutely toxic if swallowed and as a skin/eye irritant.
-
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[6]
4.2 Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
-
Stability: The compound is generally stable under recommended storage conditions. However, the sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.
Section 5: References
-
A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (n.d.). Google Scholar.
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2-Amino-5-bromopyrimidine synthesis - ChemicalBook. (n.d.). ChemicalBook.
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N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 - ChemicalBook. (n.d.). ChemicalBook.
-
Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.). Google Patents.
-
2-Amino-5-bromopyrimidine 98 7752-82-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
-
N-(5-Bromopyrimidin-2-yl)methanesulfonamide - ChemicalBook. (n.d.). ChemicalBook.
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1242336-55-5 | N-(5-bromopyrimidin-2-yl)methanesulfonamide | ChemScene. (n.d.). ChemScene.
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications.
-
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data.
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate.
-
Process for preparation of macitentan. (n.d.). Google Patents.
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
-
Biological activities of sulfonamides. (2022). ResearchGate.
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Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI.
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Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477.
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Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2018). PubMed.
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N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Comprehensive Technical Guide
This guide provides an in-depth technical overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical insights into its characterization and application.
Core Molecular Attributes
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a sulfonamide derivative of bromopyrimidine. The strategic incorporation of a bromine atom and a methanesulfonamide group onto the pyrimidine scaffold makes it a versatile intermediate for developing a wide range of biologically active compounds. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Physicochemical Properties
A precise understanding of the molecular weight and other physicochemical properties is foundational for any experimental design, from reaction stoichiometry to analytical method development. The key quantitative data for N-(5-Bromopyrimidin-2-yl)methanesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Weight | 252.09 g/mol | [1][2] |
| Molecular Formula | C₅H₆BrN₃O₂S | [1][2] |
| CAS Number | 1242336-55-5 | [1] |
| Predicted Boiling Point | 408.2 ± 37.0 °C | [1] |
| Predicted Density | 1.901 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.87 ± 0.10 | [1] |
These predicted values, while useful for initial planning, should be experimentally verified for critical applications.
Structural Elucidation and Characterization
The structural integrity of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is paramount for its successful use in synthesis. The following diagram illustrates its two-dimensional chemical structure.
Figure 2: Workflow for molecular weight verification by mass spectrometry.
Protocol: Molecular Weight Determination by ESI-MS
-
Sample Preparation: Accurately weigh approximately 1 mg of N-(5-Bromopyrimidin-2-yl)methanesulfonamide and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.
-
Instrumentation Setup:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative ion modes to determine the most sensitive detection method.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer is suitable.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition: Acquire mass spectra over a range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis:
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 253.09.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 251.09.
-
The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the mass spectrum, providing definitive confirmation of the presence of a single bromine atom.
-
Applications in Drug Discovery
The utility of N-(5-Bromopyrimidin-2-yl)methanesulfonamide in medicinal chemistry is significant. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The pyrimidine ring is a common feature in many approved drugs, and the bromo-substituent allows for further chemical modifications. For instance, it can serve as a precursor in the synthesis of more complex molecules through reactions like the Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.
Conclusion
N-(5-Bromopyrimidin-2-yl)methanesulfonamide, with a molecular weight of 252.09 g/mol , is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined structure and reactive handles make it an important tool in the arsenal of medicinal chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward its effective utilization in research and development.
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ChemBK. N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)-methanesulfonamide.[Link]
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Journal of Medicinal Chemistry. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.[Link]
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An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Introduction
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a heterocyclic organic compound featuring a pyrimidine ring system, a key structural motif in nucleic acids and a privileged scaffold in medicinal chemistry. The molecule is further functionalized with a bromine atom at the 5-position and a methanesulfonamide group at the 2-position. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, renowned for its ability to act as a stable, non-classical bioisostere of a carboxylic acid and its capacity for strong hydrogen bonding interactions. The convergence of these two pharmacophoric elements—the pyrimidine core and the sulfonamide group—positions this molecule and its derivatives as compelling subjects for investigation in drug discovery. Pyrimidine sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors and receptor antagonists.[1][2][3][4] This guide provides a comprehensive technical overview of the molecule's structure, a validated synthetic pathway, robust methods for its analytical characterization, and insights into its potential applications within the field of pharmaceutical research.
Chemical Structure and Physicochemical Properties
The structural foundation of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. An electron-withdrawing bromine atom is attached at the C5 position, and a methanesulfonamide group (-NHSO₂CH₃) is linked to the C2 position.
| Property | Value | Source |
| CAS Number | 1242336-55-5 | [5][6] |
| Molecular Formula | C₅H₆BrN₃O₂S | [5][6] |
| Molecular Weight | 252.09 g/mol | [5][6] |
| Predicted Boiling Point | 408.2 ± 37.0 °C | [5] |
| Predicted Density | 1.901 ± 0.06 g/cm³ | [5] |
Synthesis and Mechanistic Rationale
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is most effectively achieved through the sulfonylation of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This reaction is a standard and reliable method for forming sulfonamide bonds.
Experimental Protocol: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Causality: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards product formation and prevents protonation of the starting amine, which would render it unreactive.
-
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality: The nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. A slow, cooled addition is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Self-Validation: This aqueous workup sequence systematically removes unreacted reagents and byproducts, ensuring a cleaner crude product for purification. Each wash validates the removal of a specific class of impurity.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Synthetic Workflow Diagram
Caption: Synthetic route from the starting amine to the final product.
Structural Elucidation and Analytical Characterization
Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. Each method provides complementary information to build a complete and validated structural assignment.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet around δ 8.5-8.8 ppm (2H) corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6). - A singlet around δ 3.1-3.4 ppm (3H) for the methyl protons of the methanesulfonyl group. - A broad singlet (variable position) for the N-H proton, which may exchange with D₂O. |
| ¹³C NMR | - Signals for pyrimidine carbons: C2 (~158 ppm), C4/C6 (~160 ppm), and C5 (~108 ppm, attached to Br). - A signal for the methyl carbon around δ 40-42 ppm. |
| Mass Spec (EI/ESI) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. - A characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| IR Spectroscopy | - A sharp absorption band around 3200-3400 cm⁻¹ for the N-H stretch. - Two strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonamide group at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively. - Absorption bands in the 1600-1400 cm⁻¹ region for C=C and C=N stretching of the pyrimidine ring. |
Analytical Workflow Diagram
Caption: Potential therapeutic targets for the pyrimidine sulfonamide scaffold.
Conclusion
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure can be unambiguously confirmed using standard analytical techniques. While its own biological profile requires further exploration, its structural components—the pyrimidine ring and the sulfonamide group—are hallmarks of successful therapeutic agents. The presence of the bromine atom provides a versatile point for synthetic elaboration, making this compound a valuable intermediate for the development of novel, biologically active molecules for a range of potential therapeutic applications, particularly in oncology and cardiovascular disease.
References
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Yukawa, T., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]
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ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
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PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Stability Profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Introduction
N-(5-Bromopyrimidin-2-yl)methanesulfonamide, with CAS Number 1242336-55-5, is a molecule of interest within contemporary pharmaceutical research and development.[1][2] Its structural architecture, featuring a brominated pyrimidine ring linked to a methanesulfonamide moiety, suggests a potential for diverse biological activity. As with any candidate destined for therapeutic applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the stability profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, offering insights into its potential degradation pathways and outlining a robust strategy for its stability assessment in line with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's characteristics is essential for predicting its stability.
| Property | Value | Source |
| CAS Number | 1242336-55-5 | [1][2] |
| Molecular Formula | C5H6BrN3O2S | [1][2] |
| Molecular Weight | 252.09 g/mol | [1][2] |
| Predicted Boiling Point | 408.2±37.0 °C | [1][2] |
| Predicted Density | 1.901±0.06 g/cm3 | [2] |
The presence of the sulfonamide group and the bromopyrimidine ring are key determinants of the molecule's reactivity and, consequently, its stability. The electron-withdrawing nature of the pyrimidine ring and the bromine substituent can influence the acidity of the sulfonamide proton and the susceptibility of the heterocyclic ring to nucleophilic attack.
Anticipated Degradation Pathways
Based on the functional groups present in N-(5-Bromopyrimidin-2-yl)methanesulfonamide, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is crucial for the development of stability-indicating analytical methods and for guiding formulation and storage strategies.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For N-(5-Bromopyrimidin-2-yl)methanesulfonamide, two primary sites are susceptible to hydrolysis:
-
Sulfonamide Bond Cleavage: The sulfonamide linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield methanesulfonic acid and 2-amino-5-bromopyrimidine. While sulfonamides are generally more resistant to hydrolysis than esters or amides, cleavage can be forced under more extreme pH and temperature conditions.[3][4]
-
Pyrimidine Ring Opening: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, especially at non-neutral pH. The degradation of pyrimidine bases can proceed through a multi-step pathway involving ring opening.[5][6][7][8]
Oxidative Degradation
Oxidative stress is another critical factor in drug stability. Potential sites of oxidation in the molecule include:
-
Sulfur Atom: The sulfur atom in the methanesulfonamide group is susceptible to oxidation, potentially forming higher oxidation state sulfur species.
-
Pyrimidine Ring: The pyrimidine ring can also be a target for oxidative degradation, leading to a variety of oxidized products.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation. The bromopyrimidine moiety is a potential chromophore that can absorb light and undergo photochemical reactions. This could involve debromination or complex rearrangements of the heterocyclic ring.[9]
A Robust Framework for Stability Assessment
A comprehensive stability testing program for N-(5-Bromopyrimidin-2-yl)methanesulfonamide should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[10][11]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule.[12][13][14][15] These studies also play a pivotal role in the development and validation of a stability-indicating analytical method.
dot
Caption: Workflow for Forced Degradation Studies.
Protocol 1: Hydrolytic Degradation
-
Prepare solutions of N-(5-Bromopyrimidin-2-yl)methanesulfonamide (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a solution of N-(5-Bromopyrimidin-2-yl)methanesulfonamide (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC.
Protocol 3: Thermal Degradation
-
Place the solid drug substance in a controlled temperature chamber (e.g., 80°C).
-
Withdraw samples at specified time points.
-
Prepare solutions of the stressed solid for HPLC analysis.
Protocol 4: Photostability Testing
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Maintain a dark control sample under the same conditions.
-
Analyze the samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and for the detection and quantification of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1][16][17][18]
dot
Caption: Stability-Indicating Method Development Workflow.
Key considerations for method development:
-
Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase HPLC.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of all components.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
Formal Stability Studies
Once a validated stability-indicating method is in place, formal stability studies should be initiated on at least three primary batches of the drug substance.[11][19][20] The storage conditions and testing frequency should be in accordance with ICH guidelines for the intended climatic zones.[20]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Interpretation and Reporting
The stability data should be systematically evaluated. This includes:
-
Assay of the active substance: To monitor for any significant decrease in potency.
-
Levels of degradation products: To identify and quantify any new impurities that form during storage.
-
Mass balance: To account for the fate of the drug substance after degradation.
-
Physical properties: To observe any changes in appearance, solubility, or other relevant physical characteristics.
Conclusion
A thorough understanding of the stability profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The presence of the sulfonamide and bromopyrimidine functionalities dictates its potential degradation pathways, which must be rigorously investigated through forced degradation studies. The development and validation of a robust stability-indicating analytical method are central to accurately monitoring the stability of the drug substance under various environmental conditions. By adhering to the principles outlined in this guide and the relevant ICH guidelines, researchers can ensure the quality, safety, and efficacy of N-(5-Bromopyrimidin-2-yl)methanesulfonamide throughout its lifecycle.
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ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Retrieved January 16, 2026, from [Link]
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ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003, August). Retrieved January 16, 2026, from [Link]
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LSC Group. (n.d.). ICH Stability Guidelines. Retrieved January 16, 2026, from [Link]
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van Gennip, A. H., Abeling, N. G. G., Vreken, P., & van Kuilenburg, A. B. P. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved January 16, 2026, from [Link]
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Bhatt, B., Kalyankar, G., Vyas, B., Lalan, M., & Shah, P. (2020). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Retrieved January 16, 2026, from [Link]
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Biological activity of "N-(5-Bromopyrimidin-2-yl)methanesulfonamide" derivatives
An In-depth Technical Guide to the Biological Activity of N-(5-Bromopyrimidin-2-yl)methanesulfonamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its constituent moieties—the pyrimidine ring, a key heterocycle in numerous bioactive molecules; the methanesulfonamide group, a critical pharmacophore known for its hydrogen bonding capabilities and metabolic stability; and the bromine atom, a versatile handle for synthetic elaboration—collectively provide a robust framework for the development of targeted therapeutic agents.[1][2] This technical guide synthesizes current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of derivatives built upon this core. We will delve into their significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.
The N-(5-Bromopyrimidin-2-yl)methanesulfonamide Core: A Privileged Scaffold
The therapeutic potential of this scaffold is not accidental; it is a result of the deliberate combination of three key structural features:
-
The Pyrimidine Ring: As a fundamental component of nucleobases, the pyrimidine core is recognized by a vast array of biological targets. Its nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions within enzyme active sites or receptor binding pockets.[3][4] This has led to its incorporation into a multitude of FDA-approved drugs, particularly kinase inhibitors.[5]
-
The Methanesulfonamide Group (-SO₂NHCH₃): This functional group is a cornerstone of modern drug design.[1] Its non-basic nitrogen and strong electron-withdrawing nature contribute to favorable physicochemical properties.[1] It is a potent hydrogen bond donor and acceptor, often mimicking or replacing other functional groups to enhance binding affinity and selectivity, most notably in the design of selective COX-2 inhibitors.[1][6]
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyrimidine ring is a critical synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the systematic and diverse functionalization of the core structure.[2] This synthetic tractability is paramount for exploring chemical space and optimizing lead compounds.
General Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide Derivatives
The construction of derivatives from this scaffold typically follows a logical and adaptable synthetic pathway. A common approach involves the nucleophilic substitution of a di-halogenated pyrimidine, followed by further diversification. The causality behind this strategy lies in the differential reactivity of the halogenated positions on the pyrimidine ring, allowing for sequential and controlled modifications.
A representative synthetic workflow is outlined below. The initial step often involves reacting a dichloro-pyrimidine building block with a sulfonamide potassium salt.[7] This selective mono-substitution provides a key intermediate which can then be further modified. The bromine atom is often introduced via a precursor like 2-chloro-5-bromopyrimidine or is present on the starting pyrimidine ring.[7]
Caption: General synthetic workflow for derivatives.
Spectrum of Biological Activities
Derivatives of the N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold have demonstrated a broad range of biological activities, primarily concentrated in the areas of oncology and inflammation.
Kinase Inhibition
The pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors.[8] By modifying the groups attached to this scaffold, researchers have developed potent inhibitors for various kinases implicated in cancer and autoimmune diseases.[2][3]
-
Mechanism of Action: Kinase inhibitors typically function by competing with ATP for its binding site in the catalytic cleft of the enzyme. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that drive cell proliferation, survival, and angiogenesis.[3] The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold provides the core structure to anchor within the ATP binding site, while diverse substituents introduced at the 5-position can extend into other pockets to confer potency and selectivity.
Caption: Kinase inhibition signaling pathway.
Anticancer Activity
Stemming from their kinase inhibitory action, many derivatives show potent antiproliferative effects against a range of human cancer cell lines.[9][10] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀) in cell viability assays.
| Compound Class/Example | Target Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| Sulfonamide-based 3-indolinones | Leukemia (CCRF-CEM, SR) | 2.97 - 6.84 | [10] |
| Phenylisoxazole sulfonamides | Leukemia (MV4-11, HL-60) | 0.15 - 1.21 | [10] |
| Imidazopyrimidine sulfonamides | Lung Cancer (A549) | Potent Activity Reported | [11] |
| 3,4-diaryl-2-imino-4-thiazolines | COLO-205, HEP-2, A-549 | Growth Inhibition at 10 µM | [9] |
Anti-Inflammatory Activity
The methanesulfonamide moiety is a well-known pharmacophore for achieving selective inhibition of cyclooxygenase-2 (COX-2).[1][6] COX-2 is an enzyme upregulated during inflammation that mediates the production of prostaglandins. Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
Mechanism of Action: Derivatives featuring the methanesulfonamide group can fit into a specific side pocket of the COX-2 active site, an interaction not possible with the closely related COX-1 isoform, thus conferring selectivity. This blocks the conversion of arachidonic acid to prostaglandin H₂, a key precursor for inflammatory mediators.
Key Experimental Protocols
To validate the biological activity of novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for initial screening.
COX-2 Inhibition Assay (In Vitro)
This protocol determines a compound's ability to inhibit the enzymatic activity of COX-2 by measuring the product of the reaction.
-
Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced by recombinant human COX-2 from its substrate, arachidonic acid. Inhibition is measured by a decrease in PGE₂ production relative to a vehicle control.[1]
-
Methodology:
-
Prepare a reaction buffer containing recombinant human COX-2 enzyme.
-
Add test compounds at various concentrations (typically a serial dilution) to the enzyme buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Celecoxib).
-
Initiate the enzymatic reaction by adding arachidonic acid substrate.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantify the PGE₂ produced in each sample using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus concentration.[1]
-
Caption: COX-2 in vitro assay workflow.
MTT Cell Viability Assay
This colorimetric assay is a standard for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: MTT cell viability assay workflow.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Substituents at the 5-Position: As this position is the primary site for diversification via cross-coupling, the nature of the substituent here is critical. Aromatic and heteroaromatic rings are commonly introduced to probe interactions with specific sub-pockets in the target enzyme. For instance, in endothelin receptor antagonists, a 4-bromophenyl group at this position was found to be favorable.[7][12]
-
The Sulfonamide Moiety: While the methanesulfonamide is effective, modifications can be made. For example, replacing the methyl group with larger alkyl or aryl groups can modulate potency and selectivity. In some cases, the entire sulfonamide can be replaced with a bioisosteric sulfamide group, which led to the discovery of Macitentan.[7][12]
-
Modifications to the Pyrimidine Ring: While the 2-methanesulfonamido and 5-bromo setup is common, other substitution patterns can be explored. Adding further substituents to the 4 or 6 positions of the pyrimidine ring can influence the molecule's orientation in the binding site and its overall physicochemical properties.
Conclusion and Future Directions
The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility and the proven biological relevance of its constituent parts make it an attractive core for targeting a wide range of diseases. The extensive research into its derivatives, particularly as kinase inhibitors and anti-inflammatory agents, has established a solid foundation for further development.
Future efforts should focus on:
-
Improving Selectivity: Synthesizing new libraries of derivatives to identify compounds with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects.
-
Multi-Targeting Agents: Deliberately designing derivatives that inhibit multiple key nodes in a disease pathway, such as dual COX-2/5-LOX inhibitors or inhibitors of multiple oncogenic kinases.[13]
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties to develop viable clinical candidates.
By leveraging the established SAR and expanding into new chemical space, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core will undoubtedly continue to yield promising candidates for the next generation of targeted therapies.
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]
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Ikemoto, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437–444. [Link]
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Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]
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Sanna, P., et al. (2002). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. IL Farmaco, 57(11), 919–927. [Link]
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N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While primarily recognized as a crucial building block in the synthesis of complex pharmaceuticals, this guide also explores the broader context of the pyrimidine-sulfonamide scaffold, offering insights into its synthesis, chemical properties, and potential, yet underexplored, intrinsic biological activities. This document serves as a critical resource for researchers engaged in drug discovery and development, providing a detailed examination of this versatile molecule.
Introduction: The Strategic Importance of the Pyrimidine-Sulfonamide Scaffold
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The pyrimidine ring, a fundamental component of nucleobases, is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] Similarly, the sulfonamide functional group has a storied history in pharmaceutical development, from the advent of sulfa drugs to its incorporation into a multitude of targeted therapies. The strategic combination of these two moieties in N-(5-Bromopyrimidin-2-yl)methanesulfonamide creates a versatile scaffold with significant potential in the synthesis of novel therapeutic agents.
While the primary documented application of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, the inherent bioactivity of the broader class of pyrimidine-sulfonamide hybrids warrants a deeper investigation into its standalone potential.[2][3] This guide will first delineate the robust synthetic routes to N-(5-Bromopyrimidin-2-yl)methanesulfonamide, followed by an in-depth discussion of its pivotal role in the synthesis of advanced pharmaceutical agents. Finally, we will explore the latent therapeutic possibilities of this scaffold by examining the structure-activity relationships (SAR) of related pyrimidine-sulfonamide compounds.
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol represents a validated and efficient pathway.
Synthesis of the Precursor: 2-Amino-5-bromopyrimidine
The initial and critical step is the synthesis of 2-amino-5-bromopyrimidine. Several methods exist, with the choice often depending on available reagents, scale, and safety considerations.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is favored for its operational simplicity and high yield.
-
Step 1: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Step 2: Cool the solution in an ice bath.
-
Step 3: Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The rationale for portion-wise addition is to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.
-
Step 4: Allow the reaction to stir overnight at room temperature in the dark to prevent radical side reactions.
-
Step 5: Remove the solvent under reduced pressure.
-
Step 6: Wash the resulting solid with water to remove succinimide and any remaining inorganic salts.
-
Step 7: Filter the solid and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white to pale yellow solid.
Data Presentation: Comparison of Synthesis Routes for 2-Amino-5-bromopyrimidine
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| NBS Bromination | 2-aminopyrimidine, NBS, Acetonitrile | >95% | High yield, mild conditions | Cost of NBS for large scale |
| Aqueous Bromine | 2-aminopyrimidine, Bromine, Water | ~80% | Inexpensive reagents | Use of hazardous liquid bromine |
| Bromine Chloride | 2-aminopyrimidine, N-chlorosuccinimide, Sodium bromide | ~75% | Avoids liquid bromine | In-situ generation of reagent |
Final Step: Sulfonylation of 2-Amino-5-bromopyrimidine
The final step involves the reaction of the amino group with methanesulfonyl chloride to form the desired methanesulfonamide.
Protocol 2: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
-
Step 1: Suspend 2-amino-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Step 2: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the suspension and cool to 0 °C. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Step 3: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. This controlled addition is critical to prevent side reactions and ensure the formation of the monosulfonylated product.
-
Step 4: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 5: Quench the reaction by the addition of water.
-
Step 6: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(5-Bromopyrimidin-2-yl)methanesulfonamide as a solid.
Visualization: Synthetic Workflow
Role in Medicinal Chemistry: A Gateway to Complex Therapeutics
The primary and most well-documented application of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is as a pivotal intermediate in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[3][4]
Case Study: The Synthesis of Macitentan
In the synthesis of Macitentan, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core is not directly incorporated. Instead, the precursor, 2-amino-5-bromopyrimidine, is utilized, and the sulfonamide linkage is formed at a later stage with a more complex sulfonyl chloride. However, the chemistry of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is highly relevant to understanding the reactivity and potential of this scaffold.
The synthesis of Macitentan highlights the utility of the 5-bromopyrimidine moiety for further functionalization, typically through cross-coupling reactions. The methanesulfonamide group, being a stable and effective directing group, can influence the electronic properties of the pyrimidine ring, which can be exploited in drug design.
Visualization: Logical Relationship in Drug Synthesis
Exploring Intrinsic Biological Potential: A Look at the Broader Scaffold
While direct biological evaluation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is not extensively reported in the literature, the broader class of pyrimidine-sulfonamide hybrids has demonstrated a wide range of pharmacological activities. This suggests that the title compound may possess untapped therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrimidine-sulfonamide derivatives.[5] The pyrimidine core can mimic the natural purine and pyrimidine bases, leading to interactions with enzymes involved in nucleic acid synthesis. The sulfonamide moiety can form crucial hydrogen bonds with the active sites of various enzymes, including kinases.
Structure-Activity Relationship (SAR) Insights from Related Compounds:
-
Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly impact activity. Electron-withdrawing groups, such as the bromine atom in the title compound, can enhance potency in some cases.
-
The Sulfonamide Linker: The sulfonamide group is often critical for binding to target proteins. Modifications to the sulfonyl group or the amine can modulate selectivity and potency.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. It is plausible that N-(5-Bromopyrimidin-2-yl)methanesulfonamide could exhibit inhibitory activity against certain kinases, although this has not been experimentally confirmed. A comprehensive kinase screening of this compound would be a logical next step to explore its potential in this area.
Antimicrobial Activity
The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antimicrobial agents. Pyrimidine-containing compounds have also been shown to possess antimicrobial properties. The combination of these two pharmacophores in N-(5-Bromopyrimidin-2-yl)methanesulfonamide suggests a potential for antibacterial or antifungal activity.
Future Directions and Conclusion
N-(5-Bromopyrimidin-2-yl)methanesulfonamide stands as a molecule of considerable interest in medicinal chemistry. Its well-established role as a synthetic intermediate for complex drugs like Macitentan underscores its importance in the pharmaceutical industry. The robust and high-yielding synthetic protocols available make it an attractive building block for further chemical exploration.
The most significant gap in our current understanding is the lack of data on the intrinsic biological activity of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. Based on the known activities of the broader class of pyrimidine-sulfonamide hybrids, it is reasonable to hypothesize that this compound may possess anticancer, kinase inhibitory, or antimicrobial properties. Future research should focus on a comprehensive biological evaluation of this molecule, including high-throughput screening against various biological targets.
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key building block in medicinal chemistry and drug discovery. The synthesis is achieved through the sulfonylation of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This application note details the complete workflow, including reaction setup, execution, purification, and characterization. Furthermore, it elucidates the underlying chemical principles and provides critical safety information to ensure reliable and safe execution by researchers, scientists, and drug development professionals.
Introduction
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a valuable intermediate in the synthesis of various pharmacologically active compounds. The sulfonamide functional group is a critical pharmacophore found in numerous approved drugs, imparting properties such as improved metabolic stability and specific binding interactions.[1][2] The presence of the 5-bromopyrimidine moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug development programs.
This protocol outlines a reliable and scalable method starting from commercially available 2-amino-5-bromopyrimidine.
Reaction Scheme:
Figure 1: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide from 2-amino-5-bromopyrimidine and methanesulfonyl chloride.
Hazard Analysis and Safety Precautions
All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[3][4][5] It reacts violently with water, releasing corrosive gases.[6] Handle with extreme care under anhydrous conditions.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may damage fertility or the unborn child. Use in a well-ventilated fume hood away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with care.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-bromopyrimidine | ≥97% | Commercial | Store in a desiccator. |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Commercial | Use a fresh, unopened bottle or freshly distilled. |
| Pyridine | Anhydrous, ≥99.8% | Commercial | Use a sure-seal bottle under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use a sure-seal bottle under an inert atmosphere. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Reagent Grade | |
| Saturated Sodium Bicarbonate | Aqueous solution | Reagent Grade | |
| Saturated Sodium Chloride (Brine) | Aqueous solution | Reagent Grade | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Experimental Protocol
This protocol is based on the established reactivity of amines with sulfonyl chlorides.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Step-by-Step Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-amino-5-bromopyrimidine (1.0 eq).
-
Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of starting material). Stir under a nitrogen atmosphere until the solid is fully dissolved. Note: A co-solvent of anhydrous Dichloromethane (DCM) can be used if solubility is an issue.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition of Reagent: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction and formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold 1 M HCl (aq). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient system.[7][8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[9]
-
Final Product: Dry the purified solid under high vacuum to obtain N-(5-Bromopyrimidin-2-yl)methanesulfonamide as a white to off-white solid.
Mechanism and Scientific Rationale
The synthesis proceeds via a classical nucleophilic substitution reaction.
-
Nucleophilic Attack: The primary amino group (-NH₂) of 2-amino-5-bromopyrimidine acts as a nucleophile. It attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.
-
Role of Pyridine: Pyridine serves a dual purpose. It acts as a solvent to dissolve the reactants and, more importantly, as a base (an acid scavenger). During the reaction, one equivalent of hydrochloric acid (HCl) is generated. Pyridine neutralizes this HCl, forming pyridinium hydrochloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Work-up Rationale: The acidic quench (1 M HCl) protonates any remaining pyridine, making it water-soluble and easily removable from the organic layer. The subsequent wash with sodium bicarbonate neutralizes any residual acid, ensuring the final product is in its neutral form.
Data Summary and Characterization
The following table provides representative quantities for a laboratory-scale synthesis and expected product characteristics.
| Parameter | Value |
| Reactants | |
| 2-Amino-5-bromopyrimidine | 5.00 g (28.7 mmol, 1.0 eq) |
| Methanesulfonyl Chloride | 2.50 mL (32.3 mmol, 1.13 eq) |
| Anhydrous Pyridine | 40 mL |
| Product Information | |
| Chemical Name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide[10] |
| Molecular Formula | C₅H₆BrN₃O₂S[10][11] |
| Molecular Weight | 252.09 g/mol [10][11] |
| Expected Outcome | |
| Theoretical Yield | 7.24 g |
| Typical Experimental Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | ~190-195 °C (Predicted) |
| Purity (by LC-MS/NMR) | >95% |
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
References
- Vertex AI Search. (n.d.).
- ChemicalBook. (n.d.). N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5.
- ChemicalBook. (n.d.). N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
- National Institutes of Health. (n.d.).
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].
- Google Patents. (n.d.).
- Sigma-Aldrich. (2024).
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide.
- Merck Millipore. (2025).
- Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. actylislab.com [actylislab.com]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 [chemicalbook.com]
- 11. N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS#: 1242336-55-5 [chemicalbook.com]
Application Note & Protocol: A Validated Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Introduction: The Significance of a Versatile Building Block
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a key heterocyclic intermediate in the field of medicinal chemistry and drug discovery. Its structure incorporates a pyrimidine ring, a common scaffold in biologically active molecules, and a methanesulfonamide group, which is frequently used to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. The bromine atom on the pyrimidine ring serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1][2] This compound is a valuable precursor for the synthesis of targeted therapeutics, including kinase inhibitors and endothelin receptor antagonists.[3][4][5]
This application note provides a detailed, robust, and reproducible protocol for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. It goes beyond a simple recitation of steps to explain the underlying chemical principles and the rationale for specific procedural choices, ensuring that researchers can execute the synthesis with a high degree of confidence and understanding.
Reaction Principle and Scheme
The synthesis proceeds via a nucleophilic substitution reaction. The primary amino group (-NH₂) of 2-amino-5-bromopyrimidine acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. A base, typically pyridine or triethylamine, is essential for the reaction. It serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Overall Reaction:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 2-Amino-5-bromopyrimidine | 7752-82-1 | C₄H₄BrN₃ | 173.99 | Purity ≥98% |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Purity ≥99%, handle with care |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, HPLC grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Saturated aq. NaHCO₃ | - | NaHCO₃ | 84.01 | - |
| Brine (Saturated aq. NaCl) | - | NaCl | 58.44 | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, for drying |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Reaction Setup and Execution
-
Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-bromopyrimidine (5.00 g, 28.7 mmol, 1.0 eq).
-
Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Causality Note: Pyridine serves as both the solvent and the acid scavenger. Using anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 15 minutes to ensure thermal equilibrium.
-
Expertise Note: The initial cooling is crucial to control the exothermicity of the reaction upon addition of methanesulfonyl chloride. A rapid temperature increase can lead to the formation of undesired side products and decomposition.
-
-
Reagent Addition: Add methanesulfonyl chloride (2.45 mL, 31.6 mmol, 1.1 eq) dropwise to the stirred solution over 20-30 minutes using a syringe or dropping funnel. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate (the crude product) may form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Trustworthiness Note: Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase.
-
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove any residual pyridine hydrochloride, followed by brine (1 x 100 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).[6]
-
Final Product: Dry the purified solid under high vacuum to obtain N-(5-Bromopyrimidin-2-yl)methanesulfonamide as a white to off-white solid. The expected yield is typically in the range of 75-85%.
Experimental Workflow Diagram
Sources
- 1. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide [myskinrecipes.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: High-Purity Isolation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for active pharmaceutical ingredients (APIs) and their precursors, this document outlines three primary purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC). The narrative emphasizes the scientific rationale behind procedural choices, offering researchers and drug development professionals a robust framework for achieving high-purity material. Each protocol is designed as a self-validating system, complete with troubleshooting guides and methods for purity assessment.
Introduction and Compound Profile
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a heterocyclic sulfonamide derivative. Such compounds are of significant interest in medicinal chemistry, often serving as building blocks for developing targeted therapeutic agents, including enzyme inhibitors.[1] The biological activity and safety profile of any final drug product are directly contingent on the purity of its intermediates.[2] Therefore, robust and scalable purification strategies are critical during the development process.
The structure of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, featuring a polar sulfonamide group and a brominated pyrimidine ring, imparts a moderate-to-high polarity. This characteristic is a key determinant in the selection and optimization of purification techniques.
Table 1: Physicochemical Properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃O₂S | |
| Molecular Weight | 252.09 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 408.2 ± 37.0 °C (Predicted) | |
| Density | 1.901 ± 0.06 g/cm³ (Predicted) | |
| Polarity | Polar | Inferred from structure |
Strategic Approach to Purification
The purification strategy for a crude synthesis product depends on the impurity profile, the required final purity, and the scale of the operation. For N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a multi-tiered approach is recommended. An initial, bulk purification can be performed using recrystallization or flash chromatography to remove major impurities. For the highest purity requirements, essential for clinical-grade material, preparative HPLC is the definitive final step.[3][4][5]
Caption: High-level purification workflow for N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving impurities behind in the mother liquor.[6]
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point lower than the melting point of the compound to prevent "oiling out".[6]
-
Be sufficiently volatile to be easily removed from the purified crystals.
For sulfonamides, polar protic solvents or their mixtures with water are often effective.[6]
Protocol 1A: Single-Solvent Recrystallization
-
Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, acetonitrile, water) at room and boiling temperatures. An isopropanol-water or ethanol-water mixture is a promising starting point.[6]
-
Dissolution: Place the crude N-(5-Bromopyrimidin-2-yl)methanesulfonamide in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 70% isopropanol in water) portion-wise while heating the mixture to a gentle boil with stirring.[6] Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat to boiling for 5-10 minutes.[7]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[7]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some solvent to concentrate the solution. Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal.[6] |
| "Oiling Out" | Melting point of the solid is lower than the solution's boiling point; high impurity concentration. | Re-heat the solution to re-dissolve the oil, add more hot solvent to lower the saturation point, and allow it to cool more slowly. Consider a different solvent system.[6] |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure all glassware for hot filtration is pre-heated.[6] |
Technique 2: Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that utilizes gas pressure to drive the mobile phase through a column of solid adsorbent (stationary phase), separating compounds based on their differential partitioning between the two phases. Given the polar nature of the target compound, both normal-phase and reversed-phase chromatography are viable options.
Principle and Phase Selection
-
Normal-Phase: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate). Polar compounds interact strongly with the silica and elute later. This is often a good first choice.
-
Reversed-Phase (RP): Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., Water/Acetonitrile). Polar compounds have weak interactions and elute earlier. RP is excellent for purifying polar compounds from non-polar impurities.[8][9]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): A variant of normal-phase that uses a polar stationary phase with a polar, aqueous-organic mobile phase. It is highly effective for retaining and separating very polar compounds.[9][10]
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2A: Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate (polar) and hexanes (non-polar). Adjust the ratio until the target compound has an Rf value of approximately 0.2-0.3.[11]
-
Column Packing: Select a column size appropriate for the amount of crude material. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow it to pack under pressure to form a homogenous bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and inject it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution: Add the mobile phase to the column and apply pressure (using compressed air or a pump). Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Technique 3: Preparative HPLC
For achieving the highest level of purity (>99.5%), preparative HPLC is the gold standard in the pharmaceutical industry.[2][3][12] It operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate and collect significant quantities of the target compound.[4][5]
Causality: Why Prep HPLC for Final Polishing?
Prep HPLC offers significantly higher resolution than flash chromatography, enabling the separation of closely related impurities that may co-elute in lower-resolution systems. This precision is essential for producing material that meets stringent regulatory standards for APIs and advanced intermediates.[3][5][12]
Protocol 3A: Reversed-Phase Preparative HPLC
-
Analytical Method Development: First, develop a robust analytical HPLC method to resolve the target compound from all impurities. A typical starting point would be:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then ramp to wash the column.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Scale-Up: Scale the analytical method to a preparative column (e.g., C18, 10 µm, 30 x 250 mm). The flow rate and gradient times must be adjusted based on the column dimensions to maintain separation.
-
Sample Preparation: Dissolve the partially purified material from a previous step in the initial mobile phase or a compatible solvent like DMSO. Ensure the solution is filtered to remove particulates.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample solution.
-
Fraction Collection: Monitor the UV chromatogram and collect fractions corresponding to the peak of the target compound. Automated fraction collectors are typically used.
-
Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., water/acetonitrile), it can be removed by lyophilization (freeze-drying) or rotary evaporation.
Purity Assessment and Final Validation
Regardless of the technique used, the purity of the final product must be rigorously verified.
Table 2: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Flash Chromatography | Preparative HPLC |
| Typical Purity | 95-99% | 90-98% | >99.5% |
| Throughput/Scale | High (g to kg) | Medium (mg to >100g) | Low (mg to g) |
| Speed | Medium | Fast | Slow |
| Cost (Solvent/Consumables) | Low | Medium | High |
| Primary Application | Bulk purification of solids | General purpose purification | Final polishing, high-purity isolation |
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A well-developed method can provide precise percentages of the main component and all impurities.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak by its mass-to-charge ratio and helps in identifying the structures of unknown impurities.[14]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the purified compound and can detect impurities if they are present at levels >1%.
References
-
The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
-
Preparative HPLC Systems. Shimadzu. [Link]
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- Sulfonamide purification process - US2777844A.
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. ACS Publications. [Link]
-
Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. PubMed. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]29/)
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- 2. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
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Application Note: Comprehensive NMR Characterization of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a heterocyclic compound of interest in medicinal chemistry, using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, step-by-step protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. This document is designed to not only guide researchers in the practical aspects of data acquisition but also to provide a deeper understanding of the spectral interpretation, enabling unambiguous assignment of all proton and carbon signals. The methodologies and predicted spectral data herein serve as a robust reference for the characterization of this and structurally related molecules, a critical step in the drug discovery and development pipeline.
Introduction: The Significance of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a molecule of significant interest in the field of drug discovery, incorporating both a bromopyrimidine scaffold and a sulfonamide functional group. Pyrimidine derivatives are well-established pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities. The sulfonamide group is also a key feature in numerous approved drugs. The bromine atom provides a site for further synthetic modification, making this compound a versatile building block for creating libraries of potential drug candidates.
Accurate and complete structural characterization is a fundamental prerequisite for any further investigation into a compound's biological activity and for ensuring intellectual property claims. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to its application in the characterization of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Theoretical Background: The Power of Multidimensional NMR
While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of different nuclei, complex molecules often exhibit signal overlap in ¹H NMR and require confirmation of C-H connectivity. Two-dimensional NMR techniques are invaluable for resolving these ambiguities.
-
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the tracing of spin systems.[1][2]
-
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). This is a highly sensitive method for unambiguously assigning carbon resonances and confirming the proton assignments.[2]
By employing this suite of NMR experiments, a self-validating and comprehensive structural elucidation can be achieved.
Predicted NMR Spectral Data
Due to the novelty of this specific compound, publicly available experimental NMR data is scarce. The following tables present predicted chemical shifts (δ) and coupling constants (J) based on the analysis of its constituent fragments, 5-bromopyrimidine and methanesulfonamide, and established principles of NMR spectroscopy. These tables serve as a practical guide for researchers in the assignment of the experimental spectra.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.5 | br s | 1H | N-H (Sulfonamide) | The sulfonamide proton is acidic and its chemical shift can be concentration and solvent dependent. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water. |
| ~8.90 | s | 2H | H-4, H-6 (Pyrimidine) | The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C-N bond. They are expected to be downfield due to the electron-withdrawing nature of the two nitrogen atoms and the bromine atom. Based on data for 5-bromopyrimidine, these protons appear around 8.8-9.1 ppm.[3][4] |
| ~3.10 | s | 3H | CH₃ (Methanesulfonyl) | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, which deshields them, causing a downfield shift compared to a simple alkane. The signal will be a sharp singlet as there are no adjacent protons to couple with. The chemical shift of the methyl group in methanesulfonamide is around 2.9 ppm in DMSO-d₆.[5][6] |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~160.0 | C-2 (Pyrimidine) | This carbon is bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| ~158.5 | C-4, C-6 (Pyrimidine) | These two equivalent carbons are adjacent to nitrogen atoms and are deshielded. |
| ~120.0 | C-5 (Pyrimidine) | The carbon atom attached to the bromine is expected in this region. The heavy atom effect of bromine will also influence its relaxation time. |
| ~40.0 | CH₃ (Methanesulfonyl) | The methyl carbon is deshielded by the adjacent sulfonyl group. |
Experimental Protocols
The following section provides detailed methodologies for the acquisition of high-quality NMR data for N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[7][8][9]
-
Sample Weighing: Accurately weigh 10-20 mg of N-(5-Bromopyrimidin-2-yl)methanesulfonamide for ¹H NMR and 2D experiments, or 50-75 mg for a high-quality ¹³C NMR spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which should readily dissolve the sulfonamide. It also has a high boiling point, which is advantageous for variable temperature studies if required.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm). However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can also be used for calibration.
Diagram 1: Experimental Workflow for NMR Characterization
Caption: Workflow from sample preparation to structural elucidation.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Temperature: 298 K.
¹H-¹H COSY Spectroscopy:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): -2 to 12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
¹H-¹³C HSQC Spectroscopy:
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (F2 - ¹H): -2 to 12 ppm.
-
Spectral Width (F1 - ¹³C): 0 to 200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
Data Analysis and Interpretation
A systematic approach to spectral analysis is key to a successful structural elucidation.
-
¹H NMR Analysis:
-
Identify the solvent and TMS peaks.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and multiplicities to make preliminary assignments based on Table 1.
-
-
¹³C NMR Analysis:
-
Identify the solvent peaks.
-
Correlate the number of signals with the number of unique carbon atoms in the molecule.
-
Use the chemical shifts to make preliminary assignments based on Table 2.
-
-
COSY Analysis:
-
Look for off-diagonal cross-peaks. In this molecule, since all protons are expected to be singlets, no cross-peaks are anticipated. The absence of correlations would confirm the isolated nature of the methyl and pyrimidine proton spin systems.
-
-
HSQC Analysis:
-
Identify cross-peaks which connect a proton signal on the F2 axis to a carbon signal on the F1 axis.
-
This will definitively link the proton at ~8.90 ppm to the C-4/C-6 of the pyrimidine ring and the proton signal at ~3.10 ppm to the methyl carbon. This confirms the assignments made from the 1D spectra.
-
Diagram 2: Molecular Structure and Atom Numbering
Caption: Atom numbering for NMR assignment.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers to successfully elucidate and confirm the structure of this and similar molecules, which is a critical step in the process of drug discovery and development.
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Application Note: High-Resolution Mass Spectrometry for the Characterization of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Abstract
This application note provides a comprehensive guide to the analysis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We present a detailed protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection and characterization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure accurate identification, quantification, and structural elucidation of this compound. The protocol includes optimized parameters for electrospray ionization (ESI) and details the expected fragmentation patterns, leveraging the unique isotopic signature of bromine for confident identification.
Introduction
N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a heterocyclic sulfonamide that serves as a critical building block in the synthesis of various biologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1] Its purity and structural integrity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the analytical support of drug discovery and development.[2][3][4]
This guide details a robust LC-MS/MS method for the comprehensive analysis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. We will explore the principles behind the method development, from sample handling to data interpretation, providing insights into the rationale for specific parameter selection. This approach ensures a self-validating system for the reliable characterization of this and structurally related compounds.
Compound Profile:
| Property | Value | Source |
| Chemical Name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | [5][6] |
| CAS Number | 1242336-55-5 | [7] |
| Molecular Formula | C5H6BrN3O2S | [5][7] |
| Molecular Weight | 252.09 g/mol | [5][7] |
| Predicted Boiling Point | 408.2±37.0 °C | [7] |
| Predicted Density | 1.901±0.06 g/cm3 | [7] |
Experimental Workflow
The overall analytical workflow is designed to be efficient and reproducible, ensuring high-quality data for both qualitative and quantitative analyses. The process begins with sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.
Caption: Overall experimental workflow for the LC-MS/MS analysis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution of the analyte at a concentration suitable for LC-MS analysis, while minimizing matrix effects.
Protocol:
-
Standard Preparation: Accurately weigh 1 mg of N-(5-Bromopyrimidin-2-yl)methanesulfonamide reference standard and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A typical concentration range for calibration would be 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation: For samples in a complex matrix (e.g., reaction mixtures, biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[8][9] For this application note, we will focus on the analysis of the pure compound or reaction monitoring where simple dilution is sufficient.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.
Liquid Chromatography
A reversed-phase high-performance liquid chromatography (HPLC) method is developed to achieve good retention and peak shape for the analyte.[10][11]
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds like sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min. | A gradient elution ensures the efficient elution of the analyte and any potential impurities with varying polarities.[10] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape.[11] |
| Injection Volume | 2 µL | A small injection volume minimizes peak broadening and potential matrix effects. |
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is the preferred method for sulfonamides as the basic nitrogen atoms are readily protonated.[10][12][13] High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurements, which aids in formula confirmation.[3]
Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily form [M+H]+ ions.[10][12] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume for efficient ionization. |
| Source Temperature | 120 °C | A lower temperature helps to prevent in-source fragmentation of the analyte. |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 °C | Ensures efficient desolvation of the droplets to release gas-phase ions. |
| Full Scan (MS1) | m/z 100-500 | To detect the protonated molecular ion [M+H]+. |
| Resolution | > 60,000 FWHM | To enable accurate mass measurements and elemental composition determination.[3] |
| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) | To generate structurally informative fragment ions.[10] |
| Collision Energy | 15-30 eV (Ramped) | An energy ramp allows for the observation of both low and high-energy fragments in a single experiment. |
Results and Discussion
Expected Mass Spectrum
The mass spectrum of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is expected to show a distinct isotopic pattern for the protonated molecular ion [M+H]+ due to the presence of the bromine atom. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio of abundance.[14][15] This results in two peaks of nearly equal intensity separated by 2 Da.
-
[M(79Br)+H]+: Calculated m/z = 251.9546
-
[M(81Br)+H]+: Calculated m/z = 253.9525
The observation of this isotopic doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of the precursor ion.[10] For N-(5-Bromopyrimidin-2-yl)methanesulfonamide, several key fragmentation pathways are anticipated based on the known behavior of sulfonamides and related structures.[16][17]
A primary fragmentation route for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C bond. A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da).[17]
Caption: Proposed fragmentation pathways for protonated N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Key Predicted Fragments:
| m/z (79Br / 81Br) | Ion Formula | Fragmentation Pathway |
| 251.9 / 253.9 | [C5H7BrN3O2S]+ | Protonated Molecular Ion [M+H]+ |
| 187.9 / 189.9 | [C5H7BrN3]+ | Neutral loss of SO2 from the precursor ion.[17] |
| 171.9 / 173.9 | [C4H4BrN3]+ | Cleavage of the S-N bond, loss of the methanesulfonyl group. |
| 158.9 / 160.9 | [C4H4BrN2]+ | Further fragmentation of the m/z 187.9/189.9 ion. |
| 79.0 | [CH3SO2]+ | Methanesulfonyl cation resulting from S-N bond cleavage. |
Conclusion
This application note presents a detailed and robust LC-MS/MS protocol for the analysis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry provides the necessary specificity and sensitivity for the accurate identification and structural confirmation of this important pharmaceutical intermediate. The characteristic isotopic signature of bromine and the predictable fragmentation patterns discussed serve as key identifiers in the analytical workflow. The methodologies described are readily adaptable for routine quality control, reaction monitoring, and metabolite identification studies in the drug development pipeline.
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Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 155-172. [Link]
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Katarzyna, B., & Piotr, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 454. [Link]
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J. T. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
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Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.[Link]
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Al-Bayati, M. F., & Al-Ammar, K. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]
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Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc.[Link]
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Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. (2000). ResearchGate. [Link]
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N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide. PubChem. [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
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Max, J., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14457-14464. [Link]
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Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc.[Link]
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Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-516. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Wang, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1537-1546. [Link]
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Methanesulfonamide, n-[5-[[4-[(z)-(4-bromophenyl)(ethoxyimino)methyl] - PubChemLite. [Link]
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Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. (2021). ACS Publications. [Link]
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The Strategic Role of Pyrimidine-Sulfonamide Scaffolds in the Synthesis of Endothelin Receptor Antagonists
Introduction: Targeting the Endothelin System in Disease
The endothelin (ET) system, particularly the peptide endothelin-1 (ET-1), is a potent regulator of vascular tone and cellular proliferation.[1] Its dysregulation is a key factor in the pathophysiology of several life-threatening conditions, most notably pulmonary arterial hypertension (PAH).[2] ET-1 exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[3] The activation of ETA receptors on vascular smooth muscle cells leads to sustained vasoconstriction and proliferation, contributing to the increased pulmonary vascular resistance seen in PAH.[3] Consequently, the development of endothelin receptor antagonists (ERAs) has been a significant advancement in the long-term treatment of this disease.[2][4]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of advanced ERAs, with a focus on the strategic use of pyrimidine and sulfonamide moieties. While the specific compound N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a relevant structure within the broader class of pyrimidine-sulfonamide derivatives, it is important to clarify its precise role. Extensive review of synthetic routes for clinically approved ERAs, such as macitentan, indicates that this specific molecule is not a direct precursor. Instead, the synthesis of these complex antagonists involves the strategic combination of distinct pyrimidine and sulfonamide building blocks. This guide will elucidate these advanced synthetic strategies, providing detailed protocols and the scientific rationale behind them.
The Architectural Significance of Pyrimidine and Sulfonamide Moieties
The convergence of pyrimidine and sulfonamide functionalities has given rise to a plethora of pharmacologically active compounds, including potent ERAs.[5][6][7][8][9][10]
-
Pyrimidine Core: This heterocyclic scaffold serves as a versatile anchor in many drug molecules. Its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, and its planar structure allows for effective stacking interactions. In the context of ERAs, the pyrimidine ring often forms the central backbone of the molecule, providing a rigid framework for the attachment of other critical pharmacophoric groups.[5][6]
-
Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a key functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor. It is also a bioisostere for other functional groups, such as amides and carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. In dual ERAs like macitentan, a sulfamide (a derivative of sulfonamide) linker connects the core pyrimidine to an alkyl chain, playing a crucial role in the molecule's overall conformation and binding affinity to both ETA and ETB receptors.[1][11]
The combination of these two moieties in a single molecular architecture has proven to be a highly successful strategy in the design of potent and orally bioavailable ERAs.
Synthesis of a Key Precursor: 2-Amino-5-bromopyrimidine
A foundational building block for many pyrimidine-based pharmaceuticals, including the synthesis of the 5-bromopyrimidin-2-yloxy side chain of macitentan, is 2-amino-5-bromopyrimidine.[12]
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol outlines a common laboratory-scale synthesis of 2-amino-5-bromopyrimidine from 2-aminopyrimidine.
Reaction Scheme:
A schematic representation of the synthesis of 2-Amino-5-bromopyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Aminopyrimidine | 109-12-6 | 95.10 g/mol | 2.5 g (26.29 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 4.6 g (27.9 mmol) |
| Acetonitrile | 75-05-8 | 41.05 g/mol | 25 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 100 mL |
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2.5 g (26.29 mmol) of 2-aminopyrimidine in 25 mL of acetonitrile.
-
Bromination: Cool the solution in an ice bath. To the cooled and stirring solution, add 4.6 g (27.9 mmol) of N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.
-
Work-up: Remove the acetonitrile under reduced pressure.
-
Purification: Wash the resulting residue with 100 mL of water. Collect the solid by suction filtration and dry it in vacuo to yield the desired product.[5]
Expected Yield: ~97%
Characterization: The product can be characterized by its melting point (241-243 °C) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Proposed Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
While not a direct precursor to macitentan, the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide can be achieved through the reaction of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides from primary amines.
Protocol 2: Proposed Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Reaction Scheme:
A proposed synthetic route to N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| 2-Amino-5-bromopyrimidine | 7752-82-1 | 174.00 g/mol |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 g/mol |
| Pyridine (or other suitable base) | 110-86-1 | 79.10 g/mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |
Procedure:
-
Reaction Setup: Dissolve 2-amino-5-bromopyrimidine in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a suitable base, such as pyridine, to act as a scavenger for the HCl generated during the reaction.
-
Addition of Methanesulfonyl Chloride: Cool the mixture in an ice bath. Slowly add methanesulfonyl chloride dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Application in the Synthesis of a Dual Endothelin Receptor Antagonist: Macitentan
The following protocol details a synthetic route to macitentan, a potent dual ERA, illustrating the strategic assembly of pyrimidine and sulfamide components. This synthesis does not start with N-(5-Bromopyrimidin-2-yl)methanesulfonamide but rather incorporates the 5-bromopyrimidin-2-yloxy moiety in a later step.
Protocol 3: Multi-step Synthesis of Macitentan
This protocol is a condensed representation of a common synthetic route.
Overall Synthetic Workflow:
A simplified workflow for the synthesis of Macitentan.
Step 1: Synthesis of the Pyrimidine-Sulfamide Core
-
Reaction: React 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).[14]
-
Rationale: This nucleophilic aromatic substitution reaction selectively replaces one of the chlorine atoms on the pyrimidine ring with the sulfamide nitrogen. The use of a mild base and an appropriate solvent is crucial to control selectivity and achieve a high yield.[14]
Step 2: Introduction of the Ethylene Glycol Linker
-
Reaction: The product from Step 1 is reacted with ethylene glycol in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethoxyethane.[15]
-
Rationale: This step introduces the flexible ethylene glycol linker, which is critical for the correct positioning of the molecule within the endothelin receptor binding pocket. The strong base is required to deprotonate the ethylene glycol, forming a potent nucleophile.
Step 3: Coupling with 5-bromo-2-chloropyrimidine
-
Reaction: The alcohol intermediate from Step 2 is deprotonated with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). The resulting alkoxide is then reacted with 5-bromo-2-chloropyrimidine.[15]
-
Rationale: This final coupling step attaches the 5-bromopyrimidin-2-yloxy moiety, completing the synthesis of macitentan. The use of a strong, non-nucleophilic base is essential to avoid side reactions.
Purification of the Final Product:
Crude macitentan is typically purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and methanol, to obtain a high-purity product.[9]
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
N-Bromosuccinimide (NBS): An oxidizing agent and skin irritant. Avoid contact with combustible materials.
-
Methanesulfonyl Chloride: Corrosive and lachrymatory. Handle with extreme care.
-
Pyridine: Flammable and toxic.
-
Sodium Hydride: Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]
Conclusion
The synthesis of advanced endothelin receptor antagonists like macitentan is a testament to the power of strategic molecular design in medicinal chemistry. While N-(5-Bromopyrimidin-2-yl)methanesulfonamide itself is not a direct building block for these specific drugs, the underlying principles of combining pyrimidine and sulfonamide/sulfamide scaffolds are central to their creation. The protocols and rationale presented in this guide offer a comprehensive overview for researchers working in this field, providing both practical instructions and a deeper understanding of the chemical principles that drive the synthesis of these life-saving therapeutics.
References
- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Wang, Y., Chen, J., & Li, X. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Future Medicine Chemistry, 1(1), 1-15.
-
ResearchGate. (n.d.). Drugs containing pyrimidine (Orange) and sulfonamide (purple). Retrieved from [Link]
- Li, M., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2023). A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation. Journal of Molecular Structure, 1294, 136531.
- Hassan, M. A., Abbas, E. M. H., & El-Gazzar, M. G. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3878-3886.
- Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Watanabe, M., Koike, H., Ishiba, T., Okada, T., Seo, S., & Hirai, K. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444.
-
ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5309-5334.
- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. 2-アミノ-5-ブロモピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Ropivacaine HCl, Preservative Free 0.5%, 5 mg / - McKesson [mms.mckesson.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical development.[1] Here, you will find troubleshooting advice for common experimental challenges and frequently asked questions in a direct question-and-answer format to assist in optimizing your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which typically involves the reaction of 2-amino-5-bromopyrimidine with methanesulfonyl chloride.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. What are the potential causes and how can I improve it?
A: Low yields are a frequent challenge and can often be attributed to several critical factors concerning reagents, reaction conditions, and work-up procedures.
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to moisture and can hydrolyze to methanesulfonic acid, which is unreactive toward the amine.[2]
-
Inadequate Temperature Control: The reaction temperature significantly influences the rate of the desired reaction versus potential side reactions.
-
Solution: The reaction is typically performed at a low temperature to control its exothermic nature and improve selectivity. A temperature range of 0-5 °C during the addition of methanesulfonyl chloride is often optimal. After the addition, the reaction may be allowed to slowly warm to room temperature.[3] It is advisable to conduct small-scale experiments to determine the ideal temperature profile for your specific setup.[2]
-
-
Incorrect Stoichiometry or Reagent Purity: An improper molar ratio of reactants or impure starting materials can lead to incomplete conversion.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride to ensure complete consumption of the 2-amino-5-bromopyrimidine. Verify the purity of your starting materials (2-amino-5-bromopyrimidine and methanesulfonyl chloride) by techniques such as NMR or melting point analysis.
-
-
Base Selection and Strength: The choice of base is critical for deprotonating the amine and neutralizing the HCl byproduct. An inappropriate base can lead to side reactions or incomplete reaction.
-
Solution: Pyridine is a commonly used base for this transformation as it also serves as a solvent. Other non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be effective. The base should be strong enough to deprotonate the sulfonamide intermediate but not so strong as to cause decomposition of the starting material or product.
-
-
Product Loss During Work-up and Purification: The product may be lost during aqueous work-up if it has some water solubility, or during crystallization if the solvent system is not optimized.
-
Solution: Minimize the volume of aqueous washes. If the product has some solubility in the aqueous layer, back-extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For purification by crystallization, perform small-scale solubility tests to identify an optimal solvent or solvent mixture for high recovery.[3]
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude product. What are the likely side reactions, and how can they be minimized?
A: The formation of impurities is often due to side reactions involving the starting materials or intermediates.
-
Bis-sulfonylation: The primary amine of 2-amino-5-bromopyrimidine can react with two molecules of methanesulfonyl chloride, leading to the formation of a di-sulfonated impurity.
-
Solution: This is more likely to occur with a large excess of methanesulfonyl chloride and at higher temperatures. Use a controlled amount of methanesulfonyl chloride (1.1-1.2 equivalents) and maintain a low reaction temperature (0-5 °C) during addition.
-
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with methanesulfonyl chloride.
-
Solution: Use a non-nucleophilic, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4]
-
-
Degradation of Starting Material or Product: The pyrimidine ring can be sensitive to harsh reaction conditions.
-
Solution: Maintain controlled temperatures and use a suitable base to neutralize the generated acid promptly. Minimize reaction time once the starting material is consumed (monitor by TLC or LC-MS).
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating a pure product. What are the recommended purification strategies?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material on a larger scale.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the product does not crystallize upon cooling, adding a less polar co-solvent (an anti-solvent) can induce precipitation. Common solvent systems for crystallization include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[3]
-
-
Silica Gel Chromatography: For small-scale reactions or when crystallization is ineffective, column chromatography is a reliable option.
-
Procedure: A typical mobile phase would be a gradient of ethyl acetate in heptane or hexane. The polarity can be adjusted based on the TLC analysis of the crude product.
-
-
Extraction: A simple acid-base extraction can sometimes be used to remove certain impurities.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine. Then wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide?
The primary starting materials are 2-amino-5-bromopyrimidine and methanesulfonyl chloride.
Q2: What is the general reaction mechanism?
The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-bromopyrimidine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final product.
Q3: What are the recommended safety precautions for this synthesis?
-
Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of methanesulfonyl chloride. Proper temperature control is crucial to prevent a runaway reaction.
-
Ensure all glassware is free of cracks or defects, especially when working under an inert atmosphere.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and heptane (e.g., 1:1 ratio). The disappearance of the 2-amino-5-bromopyrimidine spot and the appearance of a new, typically less polar, product spot indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the typical storage conditions for N-(5-Bromopyrimidin-2-yl)methanesulfonamide?
The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
Experimental Protocols
Protocol 1: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
This protocol describes a general procedure for the synthesis of the target compound.
Materials:
-
2-amino-5-bromopyrimidine
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous dichloromethane and pyridine (3.0 eq) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by crystallization or silica gel chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and non-nucleophilic to avoid side reactions.[4] |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes the HCl byproduct and facilitates the reaction. |
| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side product formation.[3] |
| Stoichiometry | 1.1 - 1.2 eq. of Methanesulfonyl Chloride | Ensures complete conversion of the starting amine. |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision-making flow chart.
References
-
Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
- Google Patents.
-
Molecules. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
- Google Patents. Preparation method of 2-amino-5-bromopyrimidine compound.
-
PubMed. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]
-
PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
-
MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. [Link]
- Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
AHH Chemical. 2-amino-5-bromopyrimidin-4-ol hydrobromide SDS, 1215597-17-3 Safety Data Sheets. [Link]
Sources
- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Core Synthesis Pathway
The primary route to synthesizing N-(5-Bromopyrimidin-2-yl)methanesulfonamide involves the reaction of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the amino group of the pyrimidine acts as the nucleophile.
Reaction Scheme
Caption: General synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and offering practical solutions.
Question 1: Why is my yield of N-(5-Bromopyrimidin-2-yl)methanesulfonamide consistently low?
Several factors can contribute to low yields in this sulfonamide synthesis. The most common culprits are related to reactant stability, reaction conditions, and the formation of side products.
Possible Causes & Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive methanesulfonic acid.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for this reaction. An unsuitable base can compete with the amine nucleophile, and the solvent must effectively dissolve both reactants without participating in the reaction.[1]
-
Solution: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA). These bases will neutralize the HCl byproduct generated during the reaction without competing with the 2-amino-5-bromopyrimidine.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective anhydrous solvents for this type of reaction.[1]
-
-
Formation of Bis-sulfonated Byproduct: Primary amines can react with two equivalents of sulfonyl chloride to form a bis-sulfonated product. This is a significant issue that can drastically reduce the yield of the desired monosulfonated product.
-
Solution: To minimize the formation of the bis-sulfonated byproduct, control the stoichiometry carefully. A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the methanesulfonyl chloride.[1] Alternatively, adding the methanesulfonyl chloride slowly to the solution of the amine can maintain a high concentration of the unreacted amine, favoring the formation of the monosulfonated product.[1]
-
Question 2: I am observing an unexpected side product in my reaction. What could it be and how can I prevent it?
The most common side product, apart from the bis-sulfonated species, is the unreacted starting material or products from competing reactions.
Troubleshooting Flowchart for Side Products:
Caption: Troubleshooting unexpected side products in the reaction.
Question 3: How can I effectively purify my N-(5-Bromopyrimidin-2-yl)methanesulfonamide product?
Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid compounds.
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For smaller scale reactions or when impurities have similar solubility profiles to the product, silica gel column chromatography can be an effective purification method. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
Question 4: What is the role of the base in this reaction, and can I use an inorganic base like sodium carbonate?
The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the sulfonyl chloride.
-
Mechanism with Base: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic sulfur atom of the methanesulfonyl chloride. This is followed by the elimination of a chloride ion. The base then deprotonates the nitrogen, neutralizing the positive charge and regenerating the neutral sulfonamide product.
While inorganic bases can neutralize acids, they are generally not recommended for this specific reaction due to a few reasons:
-
Solubility: Many inorganic bases have poor solubility in the organic solvents typically used for this reaction (e.g., DCM, THF).
-
Heterogeneous Mixture: A heterogeneous reaction mixture can lead to slower reaction rates and inconsistent results.
-
Side Reactions: Stronger inorganic bases could potentially promote side reactions.
Organic bases like pyridine and triethylamine are preferred because they are soluble in the reaction medium and are non-nucleophilic, meaning they won't compete with the primary amine in reacting with the methanesulfonyl chloride.[1]
Experimental Protocols
Optimized Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
This protocol is designed to maximize yield and minimize side product formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-5-bromopyrimidine | 173.99 | 1.0 g | 5.75 mmol | 1.0 |
| Methanesulfonyl Chloride | 114.55 | 0.72 g (0.51 mL) | 6.32 mmol | 1.1 |
| Pyridine | 79.10 | 0.91 g (0.93 mL) | 11.5 mmol | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-bromopyrimidine (1.0 g, 5.75 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add pyridine (0.91 g, 11.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (0.72 g, 6.32 mmol) dropwise to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexanes) to yield N-(5-Bromopyrimidin-2-yl)methanesulfonamide as a solid.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
Sources
Technical Support Center: Scale-Up Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important intermediate. As Senior Application Scientists, we have consolidated field-proven insights and data to help you navigate potential issues and optimize your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield and Impurity Formation During Bromination of 2-Aminopyrimidine
Question: We are experiencing low yields and the formation of multiple byproducts during the bromination of 2-aminopyrimidine to produce 2-amino-5-bromopyrimidine. How can we improve the selectivity and yield on a larger scale?
Potential Causes and Solutions:
The electrophilic bromination of 2-aminopyrimidine is a critical step where control over reaction conditions is paramount to prevent over-bromination and ensure regioselectivity for the 5-position.
-
Choice of Brominating Agent: The reactivity of the brominating agent is a key factor.
-
Elemental Bromine (Br₂): Highly reactive and can lead to di-brominated or other impurities if not controlled. However, it is cost-effective for large-scale synthesis. A patented method describes its use in a halogenated hydrocarbon solvent with an inorganic base to modulate reactivity and improve work-up.[1]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often preferred in lab-scale synthesis to minimize byproducts. One common lab-scale procedure involves dissolving 2-aminopyrimidine in acetonitrile, cooling the mixture, and adding NBS, which can yield high purity product.[2] For scale-up, the cost of NBS and the disposal of the succinimide byproduct are important considerations.
-
-
Solvent and Temperature Control:
-
Causality: The solvent system affects the solubility of the starting material and the reactivity of the brominating agent. Exothermic reactions are a major safety and quality concern during scale-up.[3]
-
Recommendation: Using a solvent like acetonitrile or a halogenated hydrocarbon (e.g., dichloromethane) is common.[1][2] It is crucial to implement effective cooling. Starting the reaction at a low temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize byproduct formation.[2]
-
-
Work-up and Purification:
-
Recommendation: After the reaction, quenching with a reducing agent (e.g., sodium thiosulfate solution) may be necessary to remove excess bromine. The product, 2-amino-5-bromopyrimidine, is a solid that can often be isolated by filtration after an aqueous wash. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can significantly improve purity.
-
Comparative Summary of Bromination Conditions
| Parameter | Method A (NBS) | Method B (Br₂) | Key Considerations for Scale-Up |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | Br₂ is more atom-economical and cheaper, but requires better process control. |
| Solvent | Acetonitrile[2] | Halogenated Hydrocarbon (e.g., DCM)[1] | Solvent choice impacts reaction kinetics, safety, and environmental footprint. |
| Temperature | Ice-cooling (0-5 °C) to RT[2] | Controlled addition at RT | Strict temperature control is critical to manage exotherms with Br₂. |
| Additives | None | Inorganic Alkali[1] | The base in Method B neutralizes generated HBr, preventing side reactions. |
| Typical Yield | High (e.g., 97% lab scale)[2] | Good to high, process dependent | Yield must be balanced with process safety and purity requirements. |
Problem 2: Formation of Di-sulfonated Impurity During Methanesulfonylation
Question: During the reaction of 2-amino-5-bromopyrimidine with methanesulfonyl chloride, we are observing a significant amount of an N,N-bis(methylsulfonyl) impurity. How can we prevent this?
Potential Causes and Solutions:
The formation of the di-sulfonated byproduct is a classic challenge in sulfonamide synthesis. It occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of methanesulfonyl chloride.
-
Stoichiometry and Order of Addition:
-
Causality: The relative concentration of base and methanesulfonyl chloride is the most critical factor. If excess base is present with unreacted methanesulfonyl chloride, the product can be deprotonated and react again.
-
Recommendation: Use a slight excess of the amine starting material (2-amino-5-bromopyrimidine) to ensure the methanesulfonyl chloride is fully consumed. Alternatively, a slow, controlled addition of the methanesulfonyl chloride to the mixture of the amine and base is highly recommended for scale-up. This maintains a low instantaneous concentration of the electrophile.
-
-
Choice of Base and Solvent:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine and neutralize the HCl byproduct. The choice of base can influence the reaction rate and selectivity.
-
Recommendation:
-
Pyridine: Can act as both a base and a solvent. It is effective but can be difficult to remove completely.
-
Triethylamine (TEA) in DCM/THF: A common choice. Ensure the use of an anhydrous solvent to prevent hydrolysis of the methanesulfonyl chloride.
-
Inorganic Bases (e.g., K₂CO₃, NaH): Can be used in polar aprotic solvents like DMF or THF.[4] Using a base like NaH requires careful handling and anhydrous conditions.
-
-
-
Temperature Control:
-
Recommendation: The reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0-10 °C) during the addition of methanesulfonyl chloride helps to control the reaction rate and improve selectivity by minimizing the rate of the second sulfonylation reaction.
-
Workflow for Minimizing Di-sulfonated Impurity
Sources
Technical Support Center: By-product Analysis in N-(5-Bromopyrimidin-2-yl)methanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this specific synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(5-Bromopyrimidin-2-yl)methanesulfonamide and what are the critical parameters?
The most prevalent method for synthesizing N-(5-Bromopyrimidin-2-yl)methanesulfonamide involves the reaction of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This is a nucleophilic substitution reaction where the amino group of the pyrimidine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Critical Parameters:
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) by-product generated during the reaction.[1] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[1]
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products.
-
Anhydrous Conditions: Strict anhydrous conditions are paramount. Any moisture can lead to the hydrolysis of methanesulfonyl chloride to the unreactive methanesulfonic acid, significantly reducing the yield.[1]
Q2: I'm observing a significant amount of an apolar by-product in my reaction mixture. What could it be?
A common and often significant apolar by-product is the bis-sulfonated product, N,N-(5-Bromopyrimidin-2-yl)bis(methanesulfonamide).
Causality: This by-product forms when the initially formed sulfonamide product, which still possesses a slightly acidic N-H proton, undergoes a second sulfonylation. This is more likely to occur if:
-
An excess of methanesulfonyl chloride is used.
-
A strong base is used, which can deprotonate the sulfonamide nitrogen, making it a more potent nucleophile for a second attack on the sulfonyl chloride.
Q3: My yield is consistently low, and I've confirmed my starting materials are pure. What are the likely causes?
Low yields in sulfonamide synthesis are a frequent issue.[1][2] Several factors could be at play:
-
Hydrolysis of Methanesulfonyl Chloride: As mentioned, sulfonyl chlorides are highly susceptible to moisture.[1] Inadequate drying of glassware or using non-anhydrous solvents will lead to the formation of methanesulfonic acid, which will not react with the amine.
-
Suboptimal Base Choice: If the base is too weak, the HCl generated will protonate the starting amine, halting the reaction. If the base is too sterically hindered, it may not efficiently scavenge the HCl.
-
Poor Solubility: If the starting materials or intermediates are not fully dissolved in the chosen solvent, the reaction kinetics will be slow, leading to incomplete conversion.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in the limiting reagent being consumed before the reaction goes to completion.[2]
Q4: I'm seeing multiple spots on my TLC. What are some other potential by-products?
Besides the bis-sulfonated product, other by-products can arise from side reactions involving the pyrimidine ring or impurities in the starting materials.[2]
-
Hydrolysis Product: 2-Amino-5-bromopyrimidine can be present if the reaction is incomplete.
-
Products from Ring Reactions: Although the pyrimidine ring is electron-deficient, under certain conditions, side reactions can occur. Electrophilic substitution on the pyrimidine ring is generally difficult but can happen at the 5-position if it's not already substituted.[3]
-
Impurities from Starting Materials: The purity of 2-amino-5-bromopyrimidine is critical. Impurities from its synthesis can carry through and lead to additional spots on the TLC.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Methanesulfonyl Chloride | Analyze a sample of the methanesulfonyl chloride by IR spectroscopy (look for a broad O-H stretch) or by reacting a small amount with water and checking the pH (acidic). | Use freshly opened or distilled methanesulfonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[1] |
| Inactive 2-Amino-5-bromopyrimidine | Check the melting point and NMR spectrum of the starting material to confirm its identity and purity. | Recrystallize or re-purify the 2-amino-5-bromopyrimidine. |
| Incorrect Base | Review the pKa of the chosen base. It should be sufficient to neutralize HCl but not strong enough to deprotonate the product sulfonamide excessively. | Use a standard non-nucleophilic base like pyridine or triethylamine. |
Problem 2: Presence of Significant By-products
| By-product Identity | Analytical Identification (Expected Signatures) | Mitigation Strategy |
| N,N-(5-Bromopyrimidin-2-yl)bis(methanesulfonamide) | MS: Higher molecular weight peak. ¹H NMR: Absence of the N-H proton signal. | Add the methanesulfonyl chloride slowly to the reaction mixture. Use a slight excess of the 2-amino-5-bromopyrimidine (e.g., 1.1 equivalents). Avoid using an excess of a strong base. |
| Methanesulfonic Acid | ¹H NMR: A singlet peak in the region of 2.5-3.0 ppm in a deuterated solvent. It is highly water-soluble. | As per "Hydrolysis of Methanesulfonyl Chloride" in Problem 1. |
| Unreacted 2-Amino-5-bromopyrimidine | TLC: Compare the Rf value with the starting material. LC-MS: A peak corresponding to the mass of the starting material. | Increase the reaction time or temperature slightly. Ensure proper stoichiometry of reactants. |
Experimental Protocols
Workflow for By-product Identification
Caption: Workflow for the identification and characterization of by-products.
Step-by-Step Protocol for By-product Analysis
-
Thin Layer Chromatography (TLC) Analysis:
-
Prepare a TLC plate with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot the crude reaction mixture, the starting material (2-amino-5-bromopyrimidine), and the purified product (if available) as references.
-
Visualize the plate under UV light and/or with a suitable stain to identify the number of components and their relative polarities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Inject a diluted sample of the crude reaction mixture into an LC-MS system.
-
The liquid chromatography will separate the components of the mixture.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, which is crucial for identifying potential by-products by their molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Obtain a ¹H NMR spectrum of the crude reaction mixture.
-
Compare the spectrum to the known spectra of the starting material and the desired product.
-
The presence of unexpected peaks can give clues about the structure of the by-products. For instance, the absence of an N-H peak and the presence of two methyl groups could indicate the bis-sulfonated by-product.
-
-
Isolation of By-product:
-
If a significant by-product is detected, it should be isolated for full characterization.
-
This can be achieved using column chromatography with a suitable solvent gradient.
-
-
Structure Elucidation:
-
Once the by-product is isolated and purified, its structure can be definitively determined using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography if suitable crystals can be obtained.
-
Logical Relationships in Troubleshooting
Caption: Logical flow from observed issues to potential causes and solutions.
References
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Procter, D. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry. Retrieved from [Link]
-
Jouffroy, P., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 23(15), 5886-5890. [Link]
-
Khan Academy. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
Suzhou Health Chemicals Co., Ltd. (n.d.). N-(5-Bromo-2-pyridinyl)methanesulfonamide. Retrieved from [Link]
-
Ishikawa, T., et al. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 36(2), 193-201. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
- Google Patents. (2012). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]298/)
Sources
Technical Support Center: Catalyst Selection for N-(5-Bromopyrimidin-2-yl)methanesulfonamide Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-arylated sulfonamides, specifically focusing on the preparation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide. The formation of the C–N bond between an electron-deficient pyrimidine ring and a sulfonamide is a challenging transformation that often requires carefully optimized catalytic conditions. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common issues and streamline your experimental workflow.
The state-of-the-art method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction.[1][2] However, its success with heteroaromatic substrates, particularly pyrimidines which can act as catalyst poisons, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the critical parameters of the synthesis.
Q1: What is the most reliable catalytic approach for synthesizing N-(5-Bromopyrimidin-2-yl)methanesulfonamide?
A1: The most robust and widely adopted method is a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[2][4] This reaction directly couples methanesulfonamide with 2-amino-5-bromopyrimidine's corresponding halide or sulfonate precursor. The key challenge lies in overcoming the low nucleophilicity of the sulfonamide and the potential for the pyrimidine nitrogen atoms to coordinate with and inhibit the palladium catalyst.[3] Therefore, a specialized catalyst system featuring a sterically hindered, electron-rich phosphine ligand is essential for high yields.[5]
Q2: Which Palladium precursor and ligand combination is the best starting point?
A2: For challenging substrates like this, we recommend starting with a pre-formed Pd(II) precatalyst or a combination of a Pd(0) or Pd(II) source with a bulky, electron-rich biarylphosphine ligand. A highly effective and commercially available starting point is the combination of [Pd(allyl)Cl]₂ as the palladium source and t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand.[5] This system is known for its high activity and stability, which is crucial for coupling with electron-deficient heteroaryl chlorides and bromides.[5] Alternative high-performance ligands to consider include RuPhos and BrettPhos.[6][7]
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a critical role in the catalytic cycle; its primary function is to deprotonate the sulfonamide, forming the active nucleophile that coordinates to the palladium center.[8][9] The choice of base is a delicate balance. A base that is too weak will result in slow or no reaction, while an overly strong base can promote side reactions or degrade sensitive functional groups.[10] For sulfonamide coupling, a moderately strong, non-nucleophilic base is ideal. We strongly recommend starting with Cesium Carbonate (Cs₂CO₃) . Its high solubility in organic solvents and the unique properties of the cesium cation often lead to excellent results.[10] Potassium Phosphate (K₃PO₄) is another excellent alternative. Stronger bases like NaOtBu can be effective but may cause cleavage of other functional groups.[10]
Q4: How does solvent choice impact the reaction?
A4: The solvent influences catalyst solubility, stability, and the rate of key steps in the catalytic cycle. For Buchwald-Hartwig aminations, polar aprotic solvents are generally preferred. 1,4-Dioxane and Toluene are standard choices that have proven effective in many C-N couplings.[1] More recently, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often superior alternative, demonstrating high performance in the N-arylation of methanesulfonamide.[5] It is critical to use anhydrous (dry) solvents, as water can lead to catalyst deactivation and hydrolysis of the aryl halide.[11][12]
Part 2: In-Depth Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low to No Product Yield | 1. Inactive Catalyst System: The active Pd(0) species is not forming or is decomposing. | Verify Reagent Purity: Ensure the palladium precursor and ligand are of high purity and have been stored properly under an inert atmosphere. Ligands, especially phosphines, can oxidize over time.[11] Ensure Inert Atmosphere: These reactions are highly sensitive to oxygen. Thoroughly degas your solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11] Use a Precatalyst: Consider using a palladacycle precatalyst (e.g., t-BuXPhos Palladacycle). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst in situ, leading to more reproducible results.[7] |
| 2. Incorrect Base/Solvent Combination: The sulfonamide is not being deprotonated efficiently, or the base is incompatible with the system. | Optimize Base Strength: If Cs₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or, cautiously, an alkoxide like NaOtBu. Theoretical and experimental studies have shown that the choice of base is highly dependent on the solvent's polarity.[8][9] Check Solvent Compatibility: Ensure your base is sufficiently soluble in the chosen solvent. If using an alkoxide base, solvents like THF or 2-MeTHF are often more suitable than toluene. | |
| 3. Substrate-Specific Inhibition: The nitrogen atoms of the pyrimidine ring are coordinating to the Pd center, inhibiting catalytic turnover. | Increase Ligand Loading: Increase the ligand-to-palladium ratio (e.g., from 1.5:1 to 2.5:1). A higher concentration of the phosphine ligand can help prevent the substrate from binding irreversibly to the palladium center. Switch to a More Hindered Ligand: The steric bulk of ligands like t-BuXPhos is designed precisely to create a coordination pocket that favors the aryl halide over potential inhibitors like pyridine or pyrimidine nitrogens.[5] If issues persist, consider an even bulkier ligand from the latest generations of Buchwald's or Hartwig's research.[4] | |
| Significant Side Product Formation | 1. Hydrodehalogenation: The starting 5-bromopyrimidine is being converted to pyrimidine (loss of bromine). | This is often caused by a competing β-hydride elimination pathway or catalyst decomposition. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Use a Bulky, Electron-Rich Ligand: Ligands like t-BuXPhos are designed to promote rapid reductive elimination, the final product-forming step, which outcompetes side reactions.[5] |
| 2. Dimerization or Other Unidentified Impurities: | Check Starting Material Purity: Impurities in the 2-amino-5-bromopyrimidine can lead to side reactions. Confirm purity by ¹H NMR and LC-MS. Optimize Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reagent can sometimes lead to undesired pathways. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The active Pd(0) catalyst is precipitating as palladium black or is being poisoned over the course of the reaction. | Monitor Reaction Appearance: The formation of black precipitate (palladium black) is a clear sign of catalyst death. Use a More Robust Ligand/Precatalyst: As mentioned, modern palladacycle precatalysts are designed for greater stability and longevity in solution, reducing the likelihood of premature decomposition.[7] Re-evaluate Solvent Choice: Some solvents are better at stabilizing the catalytic species. 2-MeTHF has shown excellent performance in this regard.[5] |
Part 3: Visual Guides & Workflows
Catalyst Selection Workflow
This diagram outlines a logical decision-making process for selecting and optimizing your catalyst system.
Caption: A decision tree for selecting and troubleshooting the catalytic system.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key mechanistic steps for the N-arylation of methanesulfonamide.
Caption: The catalytic cycle for the Buchwald-Hartwig amination of methanesulfonamide.
Part 4: Catalyst System Comparison
The choice of catalyst components is the most critical factor for success. This table summarizes the recommended starting systems and potential alternatives.
| Catalyst System (Pd Source / Ligand) | Recommended Base | Solvent | Temp (°C) | Pros | Cons/Considerations |
| [Pd(allyl)Cl]₂ / t-BuXPhos [5] | Cs₂CO₃ | 2-MeTHF | 80 | High Success Rate: Proven efficacy for N-arylation of methanesulfonamide. Excellent functional group tolerance. Avoids genotoxic impurities. | Requires careful handling of air-sensitive components if not using a precatalyst. |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Broad Scope: RuPhos is a highly general ligand effective for many challenging C-N couplings, including heteroaryl substrates. | Pd₂(dba)₃ can vary in quality between suppliers. Higher temperatures may be required. |
| BrettPhos Palladacycle [6] | NaOtBu | Toluene | 100-110 | High Activity: Often very fast and efficient, even with less reactive aryl chlorides. Precatalyst is air-stable and easy to handle. | The strong base (NaOtBu) may not be compatible with all functional groups. |
| CuI / Phenanthroline Ligand | Cs₂CO₃ | Dioxane | 110-120 | Alternative to Palladium: Copper catalysis (Ullmann-type reaction) can be an option if palladium fails. | Generally requires higher temperatures, longer reaction times, and higher catalyst loading. Less general than modern Pd systems.[1][13] |
Part 5: Recommended Experimental Protocol
This protocol is a robust starting point based on highly successful literature precedents for similar transformations.[5]
Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide via Pd-Catalyzed Cross-Coupling
Materials:
-
2-Chloro-5-bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Methanesulfonamide (1.2 mmol, 1.2 equiv)
-
t-BuXPhos (0.02 mmol, 2 mol%)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-chloro-5-bromopyrimidine, methanesulfonamide, t-BuXPhos, [Pd(allyl)Cl]₂, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 2-MeTHF (5 mL) via syringe.
-
Degassing (Optional but Recommended): Briefly sparge the reaction mixture with argon for 5 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. Check for the disappearance of the 2-chloro-5-bromopyrimidine starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
References
- Zhang, J., et al. (2023).
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-9.
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
- Liu, et al. (2024).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Baxter, R. D., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(15), 4044–4047.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Jolliffe, J. D., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
- Deng, G., et al. (2009). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 74(15), 5525–5530.
- Black, P. J., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(11), 4293–4300.
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Deng, G., et al. (2009). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]
- Shang, R., et al. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 6(79), 75865-75868.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]
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- Beyzaei, H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11.
- Reisberg, S. H., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
- Mohamed-Ezzat, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E, 79(Pt 4), 331–334.
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ResearchGate. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
- Hussain, A., et al. (2018). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
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Validation & Comparative
Spectroscopic data for "N-(5-Bromopyrimidin-2-yl)methanesulfonamide"
Beginning Data Collection
I've started gathering spectroscopic data for N-(5-Bromopyrimidin-2-yl)methanesulfonamide. Right now, I'm focusing on finding ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. I'm also looking for alternate names or synonyms to widen the search.
Initiating Guide Structuring
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Analyzing Spectral Data Gaps
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Generating Predicted Spectra
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Comparative Efficacy of N-(5-Bromopyrimidin-2-yl)methanesulfonamide Derivatives: A Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the biological efficacy of derivatives based on the N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold. Moving beyond a simple catalogue of compounds, we delve into the causal relationships between chemical structure, biological target engagement, and cellular outcomes. We will objectively compare the performance of these derivatives against established alternatives, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.
Introduction: The Chemical and Therapeutic Promise of the Pyrimidine-Sulfonamide Scaffold
The N-(5-Bromopyrimidin-2-yl)methanesulfonamide core represents a confluence of two "privileged" pharmacophores in medicinal chemistry: the pyrimidine ring and the sulfonamide group.
-
Pyrimidine: This nitrogen-containing heterocycle is a cornerstone of numerous FDA-approved drugs, particularly in oncology. Its nitrogen atoms act as key hydrogen bond acceptors and donors, enabling high-affinity interactions with the ATP-binding pockets of protein kinases.[1][2][3] The 5-bromo substitution provides a vector for further chemical modification and can enhance binding through halogen bonding or by occupying hydrophobic pockets.
-
Sulfonamide: The sulfonamide moiety (R-SO₂-NH-R') is a versatile functional group found in a wide array of therapeutics, including antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] It is an excellent hydrogen bond donor and can be tailored to confer specific physicochemical properties, influencing solubility, cell permeability, and metabolic stability.
The combination of these two groups within a single scaffold creates a powerful platform for developing highly potent and selective modulators of various biological targets. This guide will explore derivatives targeting distinct protein families to illustrate the scaffold's versatility.
Comparative Analysis of Biological Activity
While the parent N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a foundational building block, its derivatization has unlocked potent activity against several important drug targets. We will compare derivatives across three distinct target classes: Endothelin Receptors, HMG-CoA Reductase, and Protein Kinases.
Case Study 1: Dual Endothelin Receptor Antagonists
The endothelin (ET) system is a critical regulator of vascular tone, and its dysregulation is implicated in pulmonary arterial hypertension. The 5-bromopyrimidine moiety has been instrumental in the design of potent dual ET-A/ET-B receptor antagonists.
A key example is Macitentan , a clinically approved drug that contains a (5-bromo-2-pyrimidinyl)oxy group linked to a central pyrimidine core and a sulfamide (a close relative of the sulfonamide).[7][8] Structure-activity relationship (SAR) studies revealed that the introduction of the 5-bromopyrimidine ring significantly improves affinity for both ET-A and ET-B receptors compared to derivatives lacking this feature.[7]
Case Study 2: HMG-CoA Reductase Inhibitors
HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. A series of methanesulfonamide pyrimidine derivatives have been synthesized and shown to be potent inhibitors of this enzyme.[9]
One of the most potent compounds in this series, S-4522 , incorporates a N-methyl-N-methanesulfonylaminopyrimidin group. This compound demonstrated significantly higher potency than the blockbuster drug lovastatin in in-vitro assays and was approximately 100 times more potent than pravastatin in inhibiting cholesterol biosynthesis in isolated rat hepatocytes.[9]
Case Study 3: Protein Kinase Inhibitors
The pyrimidine core is a well-established scaffold for inhibitors targeting protein kinases, which are crucial regulators of cell signaling.[2][10] The sulfonamide group often serves to occupy the solvent-exposed region of the ATP binding site, where it can be modified to improve selectivity and pharmacokinetic properties. For instance, Pazopanib, an approved kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, is a pyrimidine derivative featuring a benzenesulfonamide moiety.[2]
While direct efficacy data for an N-(5-Bromopyrimidin-2-yl)methanesulfonamide kinase inhibitor is not prominently available in the reviewed literature, the structural elements are highly suggestive of kinase-directed activity. Imidazopyrimidine-based sulfonamides, for example, have been explored as potent activators of tumor pyruvate kinase M2 (PKM2), demonstrating anticancer effects.[5]
Quantitative Efficacy Comparison
The following table summarizes the quantitative performance of representative derivatives, highlighting the potency achieved through modification of the core scaffold.
| Derivative/Compound | Target(s) | Assay Type | Efficacy (IC50) | Reference |
| Macitentan Derivative (Compound 22) | ET-A / ET-B Receptors | Radioligand Binding | 0.6 nM / 110 nM | [7] |
| S-4522 | HMG-CoA Reductase | Enzyme Inhibition | 11 nM | [9] |
| Pazopanib | VEGFR-2 | Kinase Activity | 30 nM | [2] |
| Imidazopyrimidine Sulfonamide (10q) | PKM2 (Activation) | Enzyme Activity | N/A (Activator) | [5] |
Methodologies for Efficacy Evaluation
The robust evaluation of these derivatives requires a multi-tiered approach, progressing from initial biochemical screening to complex cell-based models. This ensures that promising initial "hits" translate into functionally effective compounds in a biologically relevant context.[11]
Workflow for Assessing Kinase Inhibitor Efficacy
The development of kinase inhibitors typically follows a structured screening cascade to identify and validate potent and selective compounds.
Caption: A typical screening cascade for kinase inhibitor discovery.
Experimental Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, high-throughput biochemical assay format used to measure kinase activity by detecting the phosphorylation of a substrate.[12][13]
Causality: This assay is chosen for its high sensitivity, low background, and homogeneous format (no wash steps), making it ideal for screening large compound libraries.[12] The use of an ATP concentration at or near the Michaelis constant (Km) for the specific kinase is critical for obtaining comparable IC50 values.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare compound dilutions: Serially dilute the N-(5-Bromopyrimidin-2-yl)methanesulfonamide derivatives in 100% DMSO, followed by an intermediate dilution in Assay Buffer.
-
Prepare enzyme and substrate mix: Dilute the target kinase and its corresponding biotinylated peptide substrate in Assay Buffer.
-
Prepare ATP solution: Dilute ATP to the desired final concentration (e.g., the Km value for the kinase) in Assay Buffer.
-
Prepare Detection Mix: Dilute a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of the enzyme/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature. The duration is optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell-based assay used to measure drug-induced cytotoxicity by quantifying total cellular protein content.[15]
Causality: This assay is selected because its endpoint—total protein mass—is less susceptible to interference from metabolic changes that can affect assays like the MTT. It provides a reliable measure of cell number, reflecting the antiproliferative effect of the compound.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the N-(5-Bromopyrimidin-2-yl)methanesulfonamide derivatives. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes on a mechanical shaker.
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
-
Mechanism of Action: Targeting Key Signaling Pathways
The biological efficacy of these derivatives is rooted in their ability to interfere with critical cellular signaling pathways. For kinase inhibitors, the primary mechanism is the competitive inhibition of ATP binding, which prevents the phosphorylation and activation of downstream substrates.
Caption: Generalized kinase signaling pathway inhibited by a pyrimidine derivative.
Conclusion and Future Directions
The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold is a highly versatile and promising platform for the development of potent and selective therapeutics. As demonstrated, derivatization of this core has yielded compounds with significant activity against diverse targets, including G-protein coupled receptors (ET-A/B), metabolic enzymes (HMG-CoA Reductase), and protein kinases.
Future research should focus on:
-
Structure-Based Design: Utilizing X-ray crystallography and computational modeling to design derivatives with improved potency and selectivity for specific kinase targets.
-
Pharmacokinetic Optimization: Modifying the sulfonamide moiety and other peripheral groups to enhance metabolic stability, oral bioavailability, and overall drug-like properties.
-
Exploring New Target Space: Screening diverse libraries of these derivatives against other enzyme families and receptor classes to uncover novel biological activities.
By leveraging the established principles of medicinal chemistry and employing robust, validated assay methodologies, the full therapeutic potential of this remarkable scaffold can be realized.
References
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Reaction Biology. (2024).
- Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry.
- CymitQuimica. N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
- Roth, B. D., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Asnad, et al. (2026).
- Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2023).
- Asnad, et al. (2026).
- ChemicalBook. N-(5-Bromopyrimidin-2-yl)methanesulfonamide.
- ChemicalBook. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5.
- Kumar, R., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Current Drug Discovery Technologies.
- Karaman, M. W., et al. (2005). Interaction maps for kinase inhibitors.
- Singh, V., et al. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals.
- Montanari, D., & Capdeville, R. (2018).
- Ghandi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. upP0dmGwEIAMVQKg7GC)
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- 4. researchgate.net [researchgate.net]
- 5. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
